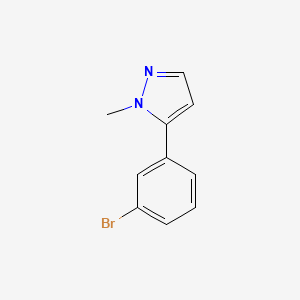

5-(3-bromophenyl)-1-methyl-1H-pyrazole

説明

Structure

3D Structure

特性

IUPAC Name |

5-(3-bromophenyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-10(5-6-12-13)8-3-2-4-9(11)7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYUQLBSAMXENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624886 | |

| Record name | 5-(3-Bromophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425379-69-7 | |

| Record name | 5-(3-Bromophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Bromophenyl 1 Methyl 1h Pyrazole and Analogous Pyrazole Derivatives

Classical and Conventional Cyclocondensation Approaches

Traditional methods for pyrazole (B372694) synthesis often rely on the cyclocondensation of a binucleophilic hydrazine (B178648) with a 1,3-dielectrophilic species. These approaches are valued for their simplicity and the ready availability of starting materials.

Cyclocondensation of Carbonyl Compounds with Hydrazine Derivatives

The reaction between 1,3-dicarbonyl compounds and hydrazine derivatives is a fundamental and widely used method for constructing the pyrazole ring, often referred to as the Knorr pyrazole synthesis. beilstein-journals.org This reaction proceeds through the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. The versatility of this method allows for the synthesis of a broad range of substituted pyrazoles by varying the substituents on both the dicarbonyl compound and the hydrazine. For instance, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, such as methylhydrazine, can potentially lead to the formation of two regioisomeric pyrazoles.

Similarly, α,β-unsaturated ketones and aldehydes can serve as the 1,3-dielectrophilic component. The reaction with hydrazines initially forms pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles. nih.govorganic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 1,3-Dicarbonyl Compound | Hydrazine | Polysubstituted Pyrazole | Acid or Base Catalysis | e-bookshelf.de |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazole (via Pyrazoline) | Oxidation | nih.gov |

| Acetylenic Ketones | Hydrazine Derivatives | Pyrazole | Not specified | nih.gov |

Multicomponent Reaction Strategies for Pyrazole Annulation

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. beilstein-journals.orgmdpi.comrsc.orgnih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives, offering advantages in terms of atom economy, step economy, and operational simplicity. mdpi.com

A common strategy involves the in-situ generation of a 1,3-dielectrophilic intermediate, which then undergoes cyclocondensation with a hydrazine. For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Another approach involves the reaction of aldehydes, malononitrile, and hydrazines to produce 5-aminopyrazoles. beilstein-journals.org The use of catalysts, such as ytterbium perfluorooctanoate [Yb(PFO)₃], can enhance the efficiency and scope of these reactions. beilstein-journals.org

| Components | Product Type | Catalyst/Conditions | Reference |

| Aldehydes, β-Ketoesters, Hydrazines | Persubstituted Pyrazoles | Yb(PFO)₃ | beilstein-journals.org |

| Aldehydes, Malononitrile, Hydrazines | 5-Aminopyrazoles | Various | beilstein-journals.org |

| Aryl Glyoxal, Aryl Thioamide, Pyrazolones | Pyrazole-linked Thiazoles | HFIP, Room Temperature | acs.org |

Advanced Synthetic Transformations

Modern synthetic methods provide greater control over regioselectivity and allow for the introduction of a wider range of functional groups onto the pyrazole core.

1,3-Dipolar Cycloaddition Reactions (e.g., with Nitrilimines, Diazo Compounds)

The [3+2] cycloaddition of 1,3-dipoles with dipolarophiles is a powerful and convergent method for the synthesis of five-membered heterocyclic rings, including pyrazoles. Nitrilimines, often generated in situ from hydrazonoyl halides, are common 1,3-dipoles used for this purpose. mdpi.comrsc.orgmdpi.com Their reaction with alkynes or alkenes provides a direct route to pyrazoles and pyrazolines, respectively. The regioselectivity of this reaction is a key aspect, and mechanistic studies, including those using Molecular Electron Density Theory (MEDT), have been employed to understand and predict the outcomes. mdpi.com

Diazo compounds also serve as effective 1,3-dipoles in cycloaddition reactions with alkynes to furnish pyrazoles. researchgate.netrsc.org These reactions can often be performed under catalyst-free conditions by simple heating. rsc.org The use of α-diazocarbonyl compounds can lead to high yields of pyrazole products without the need for extensive purification. rsc.org

| 1,3-Dipole | Dipolarophile | Product | Key Features | Reference |

| Nitrilimines | Thioaurones | Spiropyrazolines | Highly regioselective | mdpi.com |

| Nitrilimines | Ninhydrin-derived Carbonates | 1,3,5-Trisubstituted Pyrazoles | High yields | rsc.org |

| Diazo Compounds | Alkynes | Pyrazoles | Catalyst-free, heating | rsc.org |

| Ethyl Diazoacetate | Alkynes | Pyrazoles | Aqueous micellar catalysis | unisi.it |

Palladium-Catalyzed and Other Metal-Mediated Cyclization and Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl- and heteroaryl-containing molecules. These methods are also applicable to the synthesis of N-arylpyrazoles. For instance, the coupling of aryl triflates with pyrazole derivatives using a palladium catalyst and a suitable ligand, such as tBuBrettPhos, provides an efficient route to N-arylpyrazoles. acs.org

Palladium catalysis can also be employed in more complex transformations, such as the ring-opening of 2H-azirines with hydrazones to construct polysubstituted pyrazoles. organic-chemistry.orgdntb.gov.ua Other metal-catalyzed reactions, such as copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles from enaminones, hydrazines, and aryl halides, have also been reported. beilstein-journals.org

| Reaction Type | Reactants | Catalyst System | Product | Reference |

| C-N Coupling | Aryl Triflates, Pyrazole Derivatives | Pd(dba)₂, tBuBrettPhos | N-Arylpyrazoles | acs.org |

| Ring-Opening | 2H-Azirines, Hydrazones | Pd(OAc)₂, CsF, K₂S₂O₈ | Polysubstituted Pyrazoles | organic-chemistry.org |

| N-Allylic Alkylation | Pyrazoles, Vinylcyclopropanes | Pd(PPh₃)₄, 5,5'-dimethyl-2,2'-bipyridine | N-Alkyl Pyrazoles | acs.org |

| Four-Component Coupling | Terminal Alkyne, Hydrazine, CO, Aryl Iodide | Palladium Catalyst | Pyrazole Derivatives | organic-chemistry.org |

Regioselective Synthesis Utilizing Specific Precursors and Reaction Conditions

Controlling the regioselectivity in pyrazole synthesis is crucial, especially when unsymmetrical starting materials are used. The choice of precursors and reaction conditions plays a pivotal role in directing the outcome of the reaction. For example, the synthesis of 1,5-diarylpyrazoles can be achieved regioselectively from hex-1-en-3-uloses through a two-step process involving a microwave-assisted oxidative Heck-type reaction followed by cyclocondensation with arylhydrazines. exlibrisgroup.com

Similarly, the synthesis of 5- and 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates can be achieved with high regioselectivity by carefully choosing the synthetic route. The 5-hydroxy isomers are accessible through the cyclization of intermediate hydrazones derived from diethyl [(dimethylamino)methylene]malonate, while the 3-hydroxy isomers can be prepared via acylation of hydrazines with methyl malonyl chloride followed by cyclization. mdpi.com The reaction of 2'-hydroxychalcones with hydrazine hydrate (B1144303) can also be controlled to produce 3,5-diarylpyrazoles regioselectively. niscair.res.in

| Target Regioisomer | Precursors | Key Reaction/Conditions | Reference |

| 1,5-Diarylpyrazoles | Hex-1-en-3-uloses, Arylboronic acids, Arylhydrazines | Microwave-assisted oxidative Heck, InCl₃ | exlibrisgroup.com |

| 5-Hydroxy-N-aryl-1H-pyrazole-4-carboxylates | Diethyl [(dimethylamino)methylene]malonate, Arylhydrazines | Base-catalyzed cyclization | mdpi.com |

| 3-Hydroxy-N-aryl-1H-pyrazole-4-carboxylates | Hydrazines, Methyl malonyl chloride | Acylation, Cyclization with tert-butoxy-bis(dimethylamino)methane | mdpi.com |

| 3,4-Diaryl-1H-pyrazoles | Tosylhydrazones, Nitroalkenes | 1,3-Dipolar cycloaddition | rsc.org |

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have provided a suite of technologies that enhance reaction efficiency, reduce waste, and improve safety. These methods, including flow chemistry, energy-assisted synthesis (microwave, ultrasound, and mechanochemistry), and the use of sustainable catalysts and solvents, represent a significant leap forward in the green synthesis of pyrazoles. benthamdirect.comresearchgate.net

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for chemical manufacturing, offering superior control over reaction parameters, enhanced safety, and straightforward scalability. galchimia.com Its application in synthesizing pyrazoles addresses many of the limitations of batch processing, particularly when dealing with hazardous intermediates. mdpi.com

A two-stage flow process has been developed for the synthesis of substituted pyrazoles from acetophenones. galchimia.com In this setup, an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) in a stainless-steel coil reactor to form an enaminone intermediate. This intermediate is then mixed with a hydrazine solution in a subsequent glass mixer-chip, where cyclization occurs to yield the pyrazole product. galchimia.com This method allows for rapid optimization and production under conditions that might be unsafe in a traditional batch reactor. galchimia.com

Li and co-workers developed a continuous-flow process for synthesizing N-aryl-5-methylpyrazoles, which improves safety by minimizing exposure to potentially explosive diazonium salts and controlling the release of nitrogen gas. mdpi.com Another transition-metal-free approach involves the in-situ generation of ynones from terminal aryl alkynes and acyl chlorides, which then react with hydrazines in a continuous flow system to produce 3,5-di- and 1,3,5-trisubstituted pyrazoles. mdpi.com

| Reactants | Reagents | Reactor System | Residence Time | Temperature | Product | Yield | Ref |

| Acetophenone, DMADMF | Hydrazine | Steel coil + Glass chip | 10 min (Step 1), 2 min (Step 2) | 170°C (Step 1), 150°C (Step 2) | Substituted Pyrazoles | Varies | galchimia.com |

| Terminal Aryl Alkynes, Acyl Chlorides | n-BuLi, Hydrazine derivatives | Not specified | Not specified | Not specified | 3,5-di- and 1,3,5-trisubstituted pyrazoles | Not specified | mdpi.com |

Energy-assisted techniques have revolutionized pyrazole synthesis by dramatically reducing reaction times, increasing yields, and often enabling solvent-free conditions. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation is the most widely used of these techniques, providing efficient and rapid heating that significantly accelerates reactions. rsc.org Compared to conventional heating methods that can take several hours, microwave-assisted synthesis of pyrazole derivatives can often be completed in minutes. acs.org For instance, the synthesis of dihydro-pyrazoles from substituted dibenzalacetones and hydrazines under microwave irradiation at 100 W and 75°C was achieved in 15–70 minutes. mdpi.com This method is noted for enhancing resource utilization and yielding purer products with fewer side reactions. acs.org The synthesis of pyrazole-carboxamides and dihydro-pyrazol-ethanones has also been successfully achieved using microwave heating at 200 W and 100°C for 20 minutes. mdpi.com

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides an alternative energy source that promotes reactions through acoustic cavitation. It is particularly useful for processes requiring milder conditions than microwave heating. rsc.org Ultrasound irradiation has been successfully employed in the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles at room temperature in an aqueous medium. researchgate.net In another example, 1,5-disubstituted pyrazoles were synthesized in high yields within 75-90 minutes under ultrasound irradiation at 60°C, a significant rate enhancement compared to conventional methods. asianpubs.org This green methodology has also been applied to synthesize pyrazoline-based antagonists for the Receptor for Advanced Glycation End Products (RAGE). nih.gov

Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a sustainable, often solvent-free, pathway to pyrazoles. rsc.org Although less common than microwave or ultrasound methods, it provides distinct advantages in green chemistry. rsc.org A one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines has been demonstrated using mechanochemical ball milling. thieme-connect.comthieme-connect.com This solvent-free technique shortens reaction times, improves yields, and simplifies workup, which involves merely dispersing the reaction mixture in water and filtering the product. thieme-connect.comthieme-connect.com

| Method | Reactants | Conditions | Reaction Time | Yield | Ref |

| Microwave | Chalcones, Hydrazine Hydrate, Oxalic Acid | Ethanol, Acetic acid (cat.) | Not Specified | Not Specified | nih.gov |

| Microwave | Dibenzalacetones, Hydrazines | Ethanol, NaOH, 100 W, 75°C | 15–70 min | Medium to Good | mdpi.com |

| Ultrasound | α,β-unsaturated cyanoester, Phenyl hydrazine | Sodium ethoxide, Cu(I) catalyst, 60°C | 75–90 min | High | asianpubs.org |

| Mechanochemistry | Chalcones, Hydrazines | Ball milling, Na₂S₂O₈ (oxidant), solvent-free | ~30 min | High | thieme-connect.comthieme-connect.com |

The principles of green chemistry encourage the use of environmentally benign solvents and highly efficient, recyclable catalysts. tandfonline.com

Sustainable Solvents: The development of green synthetic protocols for pyrazoles has increasingly focused on replacing volatile organic compounds with sustainable alternatives. thieme-connect.de Water is an ideal green solvent, and several methods have been developed for pyrazole synthesis in aqueous media, often facilitated by catalysts like cetyltrimethylammonium bromide (CTAB). thieme-connect.com Deep eutectic solvents (DESs), which are biodegradable and have low toxicity, have also emerged as effective media for pyrazole synthesis, offering an environmentally friendly option compared to traditional methods. researchgate.netthieme-connect.de Furthermore, solvent-free reactions, often assisted by microwave irradiation or mechanochemistry, represent an optimal green approach by eliminating solvent waste entirely. tandfonline.compharmacophorejournal.com

Nano-catalysts: Nanocatalysis is a rapidly advancing field in organic synthesis, prized for advantages like high surface area, mild reaction conditions, and catalyst recyclability. taylorfrancis.com Various nano-catalysts have been employed for the green synthesis of pyrazole derivatives. For example, a ZnO nano-catalyst under microwave-assisted, solvent-free conditions was used to prepare substituted pyrazoles from cinnamaldehydes and hydrazine hydrate. pharmacophorejournal.com Other systems include cobalt oxide nano-catalysts for reactions in green solvents and magnetic nanoparticles (e.g., ZnFe₂O₄, CuFe₂O₄) which allow for easy catalyst separation and reuse. pharmacognosyjournal.netbohrium.com Graphene oxide nanoparticles have also been proposed as an effective Lewis base catalyst for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine. ajgreenchem.com

Silica-Supported Catalysts: Immobilizing catalysts on solid supports like silica (B1680970) is a key strategy for overcoming the challenges of separating and recycling homogeneous catalysts. tandfonline.com Silica-supported catalysts are valued for their thermal and chemical stability, high surface area, and cost-effectiveness. acs.org An innovative silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA) catalyst has been used for the efficient, solvent-free preparation of pyrazole derivatives, demonstrating remarkable recyclability for up to six cycles without significant loss of activity. acs.orgnih.gov Similarly, silica-supported tetramethylguanidine and silica-supported cobalt salts have been developed as heterogeneous catalysts for the multi-component synthesis of pyranopyrazole derivatives, highlighting advantages like easy workup, high yields, and catalyst reusability. tandfonline.comaraku.ac.ir

| Catalyst Type | Specific Catalyst | Reactants | Solvent/Conditions | Key Advantages | Ref |

| Nano-catalyst | ZnO | Cinnamaldehydes, Hydrazine hydrate | Microwave, Solvent-free | Green chemistry, Potent method | pharmacophorejournal.com |

| Nano-catalyst | Cobalt Oxide | α,β-diketones, Phenyl hydrazine | Microwave, Green solvent | Environmentally friendly, Heterogeneous | pharmacognosyjournal.net |

| Nano-catalyst | Graphene Oxide | 1,3-dicarbonyls, Hydrazine | Not specified | High yields, Recyclable catalyst | ajgreenchem.com |

| Silica-Supported | N-(propylaminobenzene)sulfonic acid (SBPASA) | Aldehydes, Phenylhydrazine, Ethyl acetoacetate | Solvent-free | High yields, Recyclable up to 6 cycles | acs.orgnih.gov |

| Silica-Supported | Tetramethylguanidine (SiO₂TMG) | Ethyl acetoacetate, Hydrazine hydrate, Aldehydes, Malononitrile | Not specified | High yields, Easy workup, Recyclable | tandfonline.com |

| Silica-Supported | Cobalt Chloride (SiO₂@CoCl₂) | Hydrazines, Ethyl acetoacetate, Aldehydes, Malononitrile | Ethanol, 70°C | Reusable, Good efficiency | araku.ac.ir |

Chemical Reactivity and Derivatization Pathways of 5 3 Bromophenyl 1 Methyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) and Phenyl Moieties

The pyrazole nucleus in 5-(3-bromophenyl)-1-methyl-1H-pyrazole is susceptible to electrophilic attack, primarily at the C4 position. This regioselectivity is a well-established characteristic of 1,5-disubstituted pyrazoles, where the C4 position is the most electron-rich and sterically accessible site for electrophiles.

Common electrophilic substitution reactions applicable to the pyrazole ring include halogenation, nitration, and sulfonation. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS), leading to the corresponding 4-bromo-5-(3-bromophenyl)-1-methyl-1H-pyrazole. Similarly, nitration can be carried out using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the C4 position.

The bromophenyl ring, being deactivated by the bromine atom, is less prone to further electrophilic substitution compared to the pyrazole ring. However, under harsh conditions, electrophilic attack could occur, directed by the existing substituents. The bromine atom is an ortho-, para-director, while the pyrazole substituent's directing effect would also influence the position of substitution on the phenyl ring.

| Reaction | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile, rt | 4-Bromo-5-(3-bromophenyl)-1-methyl-1H-pyrazole | General pyrazole chemistry |

| Nitration | HNO₃/H₂SO₄, 0 °C to rt | 5-(3-Bromophenyl)-1-methyl-4-nitro-1H-pyrazole | chim.itnih.govresearchgate.net |

Nucleophilic Substitution and Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom on the phenyl ring of this compound is a key functional group for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context, offering a versatile toolkit for molecular elaboration.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or its ester. This is a widely used method to introduce new aryl or vinyl substituents at the 3-position of the phenyl ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the position of the bromine atom. This is a crucial transformation for the synthesis of many biologically active compounds. libretexts.orgwikipedia.org

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, leading to the formation of substituted alkenes. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a carbon-carbon triple bond. This method is valuable for the synthesis of arylalkynes.

| Reaction | Coupling Partner | Catalyst/Ligand/Base | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-(3-Arylphenyl)-1-methyl-1H-pyrazole | researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netorganic-chemistry.orgacs.orgmdpi.com |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | 5-(3-Aminophenyl)-1-methyl-1H-pyrazole | libretexts.orgwikipedia.orgamazonaws.comresearchgate.netnih.govacs.org |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-(3-Styrylphenyl)-1-methyl-1H-pyrazole | researchgate.netwikipedia.orgorganic-chemistry.orgnih.govrsc.org |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(3-(Alkynyl)phenyl)-1-methyl-1H-pyrazole | organic-chemistry.orgorganic-chemistry.orgcetjournal.itresearchgate.netresearchgate.net |

Oxidation and Reduction Pathways of the Pyrazole Nucleus and Substituents

The pyrazole ring is generally stable to oxidation. However, the substituents on both the pyrazole and phenyl rings can undergo oxidation or reduction under appropriate conditions.

The methyl group at the N1 position of the pyrazole is generally robust, but strong oxidizing agents could potentially lead to its removal or modification. The phenyl ring is also relatively stable to oxidation, but under vigorous conditions, it could be hydroxylated or cleaved.

Reduction of the bromophenyl moiety can be achieved through various methods. Catalytic hydrogenation using a palladium catalyst can lead to the debromination of the phenyl ring, yielding 1-methyl-5-phenyl-1H-pyrazole. Alternatively, reduction of a nitro group, if introduced onto the phenyl ring via electrophilic substitution, can be readily accomplished using reagents like tin(II) chloride or catalytic hydrogenation to yield the corresponding amino group.

Functionalization at Specific Positions of the Pyrazole Ring (e.g., C3, C4, C5)

While electrophilic substitution is the primary route for functionalization at the C4 position, derivatization at other positions of the pyrazole ring can be achieved through strategies such as directed metalation.

C4-Functionalization: As discussed, electrophilic substitution is highly regioselective for the C4 position.

C3-Functionalization: Accessing the C3 position can be more challenging. One potential strategy involves a deprotonation/lithiation approach. Although the C5 proton is generally more acidic in 1-substituted pyrazoles, the presence of the bulky 5-(3-bromophenyl) group might influence the regioselectivity of lithiation. Subsequent quenching with an electrophile would introduce a substituent at the C3 position.

C5-Functionalization: The C5 position is already substituted with the 3-bromophenyl group. Further functionalization of this phenyl ring is addressed in the cross-coupling section.

Role as a Synthetic Intermediate and Building Block for Complex Molecular Architectures

The diverse reactivity of this compound makes it a highly valuable intermediate in organic synthesis. The ability to selectively functionalize both the pyrazole and the phenyl rings allows for the construction of complex molecules with precise control over their three-dimensional structure.

This compound serves as a scaffold for the synthesis of a wide range of derivatives with potential applications in various fields. For instance, in medicinal chemistry, the pyrazole core is a well-known pharmacophore present in numerous drugs. The ability to introduce various substituents on the phenyl ring via cross-coupling reactions allows for the fine-tuning of the biological activity of the resulting molecules. The development of novel pyrazole derivatives containing phenylpyridine moieties with herbicidal activity is one such example. nih.gov Similarly, in materials science, the rigid pyrazole-phenyl backbone can be incorporated into polymers or organic materials with specific electronic or photophysical properties.

The strategic placement of the bromine atom provides a gateway to a multitude of derivatization pathways, enabling the synthesis of libraries of compounds for high-throughput screening in drug discovery or for the development of new functional materials.

Computational Chemistry and Theoretical Studies on Pyrazole Systems, Including 5 3 Bromophenyl 1 Methyl 1h Pyrazole

Molecular Modeling and Geometry Optimization Approaches

Molecular modeling is the starting point for most computational studies, aiming to create a three-dimensional representation of a molecule. For pyrazole (B372694) derivatives, initial structures are typically drawn using specialized software, such as SYBYL-X. mdpi.com The subsequent and crucial step is geometry optimization, a process that calculates the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. researchgate.net

This optimization is often achieved using energy minimization techniques with specific force fields, such as the Tripos force field. mdpi.com Force fields are sets of empirical energy functions and parameters that calculate the potential energy of a system of atoms. For more accurate geometries, quantum mechanical methods like Density Functional Theory (DFT) are employed. The preparation of ligands for computational studies, including the generation of 3D structures and their geometric minimization, can be performed using tools like the LigPrep tool in software suites such as Schrödinger, utilizing force fields like OPLS3 (Optimized Potentials for Liquid Simulations). nih.gov This ensures that the molecular structure used for subsequent calculations is in a low-energy, realistic conformation.

Quantum Mechanical Calculations

Quantum mechanical calculations provide detailed information about the electronic structure and properties of molecules. eurasianjournals.com These methods are fundamental to understanding the reactivity and intrinsic properties of pyrazole derivatives.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for investigating the electronic properties of molecules. eurasianjournals.comresearchgate.net It is employed to optimize molecular geometries and calculate various molecular properties. modern-journals.comnih.gov For instance, DFT calculations have been used to study the conformational and electronic properties of various pyrazole derivatives, with results often showing excellent agreement with experimental data. nih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p), to achieve a balance between accuracy and computational cost. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net For pyrazole derivatives, FMO analysis helps predict their chemical behavior and charge transfer properties. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net This is useful for predicting how a molecule will interact with other molecules, such as biological receptors. For pyrazole systems, MEP analysis can pinpoint sites susceptible to electrophilic or nucleophilic attack, guiding the understanding of their reactivity. researchgate.netnih.gov

Mulliken Population Analysis: This analysis calculates the partial atomic charges on each atom in a molecule. researchgate.net The distribution of these charges is crucial for understanding a molecule's polarity, dipole moment, and intermolecular interactions. For pyrazole derivatives, Mulliken charge analysis provides insights into the charge distribution across the heterocyclic ring and its substituents, which influences their chemical and biological activities. researchgate.net

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.5971 |

| ELUMO | -2.4598 |

| Energy Gap (ΔE) | 3.1373 |

| Chemical Potential (µ) | -4.0285 |

| Hardness (η) | 1.5687 |

| Softness (S) | 0.3187 |

| Electrophilicity Index (ω) | 5.1727 |

| Electronegativity (χ) | 4.0285 |

Molecular Dynamics Simulations for Conformational Space and Dynamic Behavior Analysis

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. eurasianjournals.com MD simulations are used to explore the conformational flexibility of pyrazole derivatives and to assess the stability of their interactions with biological targets, such as proteins. nih.govnih.gov

Theoretical Frameworks for Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. Computational methods are instrumental in developing these relationships, providing predictive models for designing new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This is achieved by calculating molecular descriptors that quantify various physicochemical properties of the molecules.

2D-QSAR: These models use descriptors derived from the 2D representation of molecules. Studies on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors have successfully used 2D-QSAR to develop predictive models. acs.org These models can guide the design of new derivatives with potentially enhanced activity. nih.gov

3D-QSAR: These methods consider the 3D structure of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D steric and electrostatic fields of molecules with their activity. mdpi.com For example, 3D-QSAR models have been generated for pyrazole derivatives as RET kinase inhibitors, identifying key structural features that influence their inhibitory potency. mdpi.com A more recent approach, 5D-QSAR, considers induced-fit models and has been applied to 1H-pyrazole derivatives as EGFR inhibitors. nih.gov

| Parameter | Value |

|---|---|

| q² (Cross-validated correlation coefficient) | 0.563 |

| ONC (Optimum Number of Components) | 5 |

| r² (Non-cross-validated correlation coefficient) | 0.912 |

| F-value | 43.911 |

| Standard Error of Estimate (SEE) | 0.311 |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It is widely used to screen potential drug candidates and to understand the molecular basis of ligand-target recognition. nih.gov Software such as AutoDock and Glide are frequently used for this purpose. researchgate.netresearchgate.net

In studies involving pyrazole derivatives, docking is employed to predict their binding modes and affinities to various protein targets, including protein kinases (e.g., VEGFR-2, Aurora A, CDK2), cyclooxygenase (COX) enzymes, and carbonic anhydrases. researchgate.netnih.govresearchgate.netnih.gov The results are often evaluated based on a scoring function that estimates the binding free energy, with lower energy values indicating more favorable binding. researchgate.netnih.gov Docking studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrazole ligand and amino acid residues in the protein's active site. researchgate.netnih.gov This information is invaluable for designing more potent and selective inhibitors. rsc.org

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Compound 1b | VEGFR-2 (2QU5) | -10.09 |

| Compound 1d | Aurora A (2W1G) | -8.57 |

| Compound 2b | CDK2 (2VTO) | -10.35 |

The ultimate goal of many computational studies is the rational design of new molecules with desired properties. This can be approached from two main perspectives:

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of a set of molecules that are known to bind to the target. nih.gov Methods like pharmacophore modeling and QSAR fall under this category. nih.govresearchgate.net A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that a molecule must possess to be active. This model can then be used as a template to design new pyrazole derivatives or to search databases for new potential inhibitors. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (e.g., from X-ray crystallography), SBDD can be employed. nih.gov Molecular docking is a primary tool in SBDD. By analyzing the docked pose of a pyrazole derivative in the protein's active site, researchers can identify opportunities for structural modifications that could enhance binding affinity or selectivity. nih.gov For example, a study on β-secretase inhibitors used the crystal structure of the enzyme to design novel pyrazole-containing ligands with improved potency. nih.gov

These computational frameworks, from fundamental quantum mechanical calculations to sophisticated drug design strategies, are integral to advancing the understanding and application of pyrazole derivatives in various scientific fields.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving pyrazole systems, including 5-(3-bromophenyl)-1-methyl-1H-pyrazole. eurasianjournals.com Theoretical studies provide valuable insights into the energetics and geometries of reactants, transition states, and products, which are often difficult to determine experimentally. rsc.org By employing quantum mechanical calculations, researchers can map out potential energy surfaces, identify the most favorable reaction pathways, and understand the factors that govern selectivity and reactivity.

One of the most widely used computational methods in this context is Density Functional Theory (DFT). researchgate.netresearchgate.net DFT calculations can accurately predict molecular structures, vibrational frequencies, and electronic properties, which are crucial for characterizing stationary points along a reaction coordinate. nih.gov For instance, in the study of pyrazole synthesis, DFT has been used to investigate the mechanism of cyclization reactions, helping to rationalize the observed regioselectivity. nih.gov

A key aspect of elucidating reaction mechanisms is the identification and characterization of transition states. rsc.org Computational methods allow for the precise location of transition state structures and the calculation of their corresponding activation energies. scholaris.ca This information is vital for predicting reaction rates and understanding the kinetic feasibility of a proposed mechanism. For example, in the study of nucleophilic substitution reactions on pyrazole rings, computational approaches can distinguish between different possible mechanisms, such as SNAr or SN1 pathways, by comparing the activation barriers of the respective transition states. researchgate.net

Furthermore, computational studies can shed light on the role of catalysts and solvent effects in pyrazole reactions. By including catalyst molecules and solvent models in the calculations, it is possible to simulate the reaction environment more realistically and assess their impact on the reaction mechanism and energetics. mdpi.com For instance, in metal-catalyzed cross-coupling reactions to synthesize substituted pyrazoles, computational modeling can help to understand the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the literature, the established methodologies for other pyrazole systems provide a clear framework for how such investigations would be conducted. A hypothetical study on the functionalization of the bromine atom in this compound via a Suzuki coupling reaction, for example, would involve the computational steps outlined in the table below.

| Step | Computational Method | Objective | Expected Outcome |

|---|---|---|---|

| 1. Geometry Optimization | DFT (e.g., B3LYP/6-31G(d)) | To obtain the lowest energy structures of reactants, intermediates, and products. | Optimized geometries and electronic energies of all species. |

| 2. Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) or similar methods | To locate the transition state structures connecting reactants/intermediates and products. | Geometries of the transition states. |

| 3. Frequency Analysis | DFT (same level as optimization) | To confirm the nature of stationary points (minima or transition states) and to calculate zero-point vibrational energies. | Vibrational frequencies (one imaginary frequency for a transition state). |

| 4. Intrinsic Reaction Coordinate (IRC) Calculation | IRC methods | To verify that the found transition state connects the correct reactants and products. | A plot of the minimum energy path. |

| 5. Solvation Modeling | Polarizable Continuum Model (PCM) or explicit solvent molecules | To account for the effect of the solvent on the reaction energetics. | More accurate relative energies of all species in solution. |

The results from such a computational study would provide a detailed atomistic-level understanding of the reaction mechanism, which can be invaluable for optimizing reaction conditions and designing new synthetic routes for pyrazole derivatives.

The following table presents hypothetical energy data that could be obtained from a DFT study on a reaction involving a pyrazole derivative, illustrating the kind of quantitative information that computational chemistry can provide.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Pre-reaction Complex | -5.2 |

| Transition State 1 | +15.8 |

| Intermediate | -2.1 |

| Transition State 2 | +12.3 |

| Products | -10.5 |

Investigation of Ligand Properties and Coordination Chemistry of Pyrazole Derivatives

Pyrazole (B372694) Derivatives as Ligands for Metal Complex Formation

In general, pyrazole-based molecules are known to act as effective ligands in the formation of metal complexes. researchgate.net The lone pair of electrons on the sp2-hybridized nitrogen atom of the pyrazole ring can be donated to a metal center, forming a coordinate bond. The versatility of pyrazole ligands is enhanced by the ability to introduce various substituents onto the pyrazole ring, which can modulate the electronic and steric properties of the ligand and, consequently, the resulting metal complex. nih.gov These modifications can influence the stability, reactivity, and catalytic activity of the metal complexes. nih.gov

Coordination Modes and Binding Affinities of Pyrazole-Based Ligands with Transition Metals

Pyrazole derivatives can coordinate to metal ions in several ways, including as monodentate, bidentate, or bridging ligands. researchgate.netresearchgate.net The specific coordination mode depends on the structure of the pyrazole ligand, the nature of the metal ion, and the reaction conditions. For instance, the presence of other donor atoms in the substituents on the pyrazole ring can lead to chelation, forming more stable complexes. The binding affinity of a pyrazole ligand to a transition metal is influenced by factors such as the basicity of the coordinating nitrogen atom and the steric hindrance around the coordination site.

Potential Applications of Pyrazole-Metal Complexes in Catalysis Research and Advanced Materials Science

Metal complexes derived from pyrazole ligands have shown significant promise in various fields. In catalysis, they have been employed in a range of organic transformations. nih.gov The tunability of the pyrazole ligand allows for the fine-tuning of the catalytic activity and selectivity of the metal center. In materials science, pyrazole-metal complexes are investigated for their interesting magnetic, optical, and electronic properties, which could lead to applications in areas such as molecular magnets and luminescent materials. rsc.orgresearchgate.net

While these general principles apply to the broad class of pyrazole derivatives, the absence of specific studies on 5-(3-bromophenyl)-1-methyl-1H-pyrazole means that its particular behavior as a ligand and the properties of its potential metal complexes remain unexplored and undocumented in the scientific literature.

Advanced Research Applications and Future Directions for Pyrazole Derivatives

Pyrazole (B372694) Derivatives as Pharmacophores in Modern Drug Discovery Research

The pyrazole moiety is a key pharmacophore found in a significant number of approved pharmaceutical agents, demonstrating its importance in modern drug discovery. nih.govmdpi.com Its metabolic stability and ability to act as a bioisostere for other aromatic rings, such as benzene (B151609) or imidazole, make it an attractive component in drug design. pharmablock.com Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, antiviral, and analgesic properties. mdpi.comnih.govglobalresearchonline.net

The number of drugs containing a pyrazole nucleus has seen a significant increase over the last decade. nih.gov Well-known examples include the anti-inflammatory drug Celecoxib, the erectile dysfunction medication Sildenafil, and a range of kinase inhibitors used in cancer therapy like Ibrutinib and Ruxolitinib. nih.govtandfonline.com The pyrazole core often plays a crucial role in binding to biological targets, such as enzymes and receptors, thereby eliciting a therapeutic effect. frontiersin.org For instance, in many kinase inhibitors, the pyrazole scaffold is involved in essential hydrogen bonding interactions within the ATP-binding pocket of the target kinase. Researchers continue to explore the vast chemical space of pyrazole derivatives to develop new therapeutic agents for a multitude of diseases. nih.govnih.gov

| Drug Name | Therapeutic Application | Mechanism of Action (if specified) |

|---|---|---|

| Celecoxib | Anti-inflammatory, Pain relief | Selective COX-2 inhibitor jetir.org |

| Sildenafil | Erectile dysfunction | Phosphodiesterase V (PDE5) inhibitor pharmablock.com |

| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid receptor 1 (CB1) antagonist mdpi.com |

| Ibrutinib | Anticancer | Kinase inhibitor tandfonline.com |

| Ruxolitinib | Anticancer | Kinase inhibitor tandfonline.com |

| Axitinib | Anticancer | Kinase inhibitor tandfonline.com |

| Lenacapavir | Antiviral (HIV) | HIV capsid inhibitor tandfonline.com |

Exploration of Pyrazole Scaffold in Agrochemical Research (e.g., Insecticides, Fungicides, Herbicides)

Beyond pharmaceuticals, the pyrazole scaffold is a critical component in the development of modern agrochemicals. nih.govrhhz.net Pyrazole derivatives have been successfully commercialized as insecticides, fungicides, and herbicides, playing a vital role in crop protection and food security. nih.govresearchgate.net The structural versatility of the pyrazole ring allows for the design of pesticides with high efficacy, selectivity, and novel modes of action. rhhz.net

In the field of insecticides, pyrazole derivatives have shown potent activity against a range of pests. mdpi.com For example, some N-pyridylpyrazole thiazole (B1198619) derivatives have demonstrated excellent insecticidal activities against lepidopteran pests like Plutella xylostella and Spodoptera exigua. mdpi.com In fungicides, pyrazole carboxamides are a significant class of compounds that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain of pathogenic fungi. rhhz.net Several pyrazole-containing fungicides have been developed to control a broad spectrum of plant diseases. researchgate.netrhhz.net Furthermore, pyrazole derivatives have been investigated as herbicides. nih.gov For instance, pyroxasulfone (B108660) is a pre-emergence herbicide that effectively controls grass and broadleaf weeds in various crops. nih.gov The continuous research in this area focuses on discovering new pyrazole-based agrochemicals with improved performance and environmental profiles. rhhz.net

| Agrochemical Type | Example Compound Class/Name | Target/Mode of Action |

|---|---|---|

| Insecticide | N-pyridylpyrazole derivatives | Effective against various insect pests, including lepidoptera mdpi.com |

| Fungicide | Pyrazole carboxamides (e.g., Fluxapyroxad) | Succinate Dehydrogenase Inhibitors (SDHI) rhhz.netmdpi.com |

| Herbicide | Pyroxasulfone | Pre-emergence control of grass and broadleaf weeds nih.gov |

| Fungicide | Pyraclostrobin | Inhibits mitochondrial respiration in fungi mdpi.com |

| Insecticide | Tetrachlorantraniliprole | Ryanodine receptor modulator mdpi.com |

Continued Advancements in Sustainable and Green Chemical Synthesis Methodologies

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly methods for the synthesis of pyrazole derivatives. nih.govresearchgate.net Green chemistry principles are increasingly being applied to minimize the environmental impact of chemical processes. benthamdirect.com These approaches focus on the use of greener solvents, renewable energy sources, recyclable catalysts, and atom-economical reactions. nih.govresearchgate.net

Several green synthetic strategies for pyrazoles have been reported, including solvent-free reactions and the use of water as a benign solvent. benthamdirect.comtandfonline.com Microwave and ultrasonic irradiation have been employed as alternative energy sources to accelerate reaction rates and improve yields, often under milder conditions than conventional heating. ias.ac.inbenthamdirect.com The development of heterogeneous and recyclable catalysts is another key area of research, aiming to simplify product purification and reduce waste. jetir.orgrsc.org For example, nano-ZnO has been used as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com These advancements are crucial for making the synthesis of pyrazoles more cost-effective and sustainable, both in academic research and industrial production. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Chemical Discovery and Design for Pyrazole Systems

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical discovery, and its application to pyrazole systems holds immense promise. premierscience.comnih.gov These computational tools can analyze vast datasets to identify patterns and predict the properties of new molecules, significantly accelerating the design and discovery of novel pyrazole derivatives with desired biological activities. astrazeneca.commdpi.com

Emerging Trends and Interdisciplinary Research Opportunities in Pyrazole Chemistry

The field of pyrazole chemistry is continually evolving, with new trends and interdisciplinary research opportunities emerging. numberanalytics.commdpi.com While the focus has traditionally been on medicine and agriculture, the unique properties of pyrazoles are now being explored in materials science, coordination chemistry, and chemosensing. researchgate.netnumberanalytics.com

In materials science, pyrazole-based compounds are being investigated for their potential applications as fluorescent materials and organic light-emitting diodes (OLEDs). ias.ac.in In coordination chemistry, pyrazole ligands are used to construct metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic and catalytic properties. nih.gov

Interdisciplinary collaborations are becoming increasingly important for unlocking the full potential of pyrazole chemistry. mdpi.com The combination of synthetic chemistry with computational biology, pharmacology, and data science is leading to a more rational and efficient design of new functional molecules. mdpi.com Future research will likely focus on the development of multi-target pyrazole derivatives for complex diseases, the exploration of novel biological activities, and the expansion of their applications into new scientific domains. nih.govnumberanalytics.com The continued investigation of the pyrazole scaffold is poised to yield further innovations with significant scientific and societal impact. ias.ac.in

Q & A

Q. What are the common synthetic routes for 5-(3-bromophenyl)-1-methyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate can react with phenylhydrazine derivatives under controlled conditions to form pyrazole cores, followed by bromophenyl substitution. Optimization of solvents (e.g., polar aprotic solvents like DMF) and catalysts (e.g., POCl₃ for cyclization) significantly impacts yield and purity. Purification often involves column chromatography or recrystallization, with purity verified via HPLC (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and regiochemistry (e.g., distinguishing between N-methyl and bromophenyl groups).

- X-ray diffraction (XRD) : Resolves crystal packing and stereochemical ambiguities, especially when paired with SHELXL for refinement .

- UV-Vis and fluorescence spectroscopy : Used to study photophysical properties in solvents of varying polarity (e.g., emission at ~356 nm in DMSO) .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying this compound be addressed?

Regioselectivity in alkylation or arylation reactions is influenced by steric and electronic factors. Computational modeling (e.g., DFT) predicts reactive sites, while directing groups (e.g., electron-withdrawing substituents) can guide functionalization. Catalytic methods, such as palladium-mediated cross-coupling, improve selectivity for C-3 or C-5 positions .

Q. What strategies resolve contradictions in crystallographic data for bromophenyl-substituted pyrazoles?

Discrepancies in bond lengths or angles may arise from twinning or low-resolution data. Using high-flux synchrotron sources and advanced refinement software (e.g., SHELXL with TWIN commands) mitigates these issues. Comparative analysis with related structures (e.g., 3-(4-bromophenyl) analogs) validates geometric parameters .

Q. How do molecular docking studies inform the design of this compound derivatives for biological activity?

Docking into target proteins (e.g., carbonic anhydrases or σ receptors) identifies critical interactions (e.g., halogen bonding with bromine). Free energy calculations (MM-GBSA) prioritize derivatives with enhanced binding. Experimental validation via in vitro assays (e.g., IC₅₀ determination) confirms computational predictions .

Q. What methodological approaches address unexpected byproducts in multi-step pyrazole syntheses?

Mechanistic studies using LC-MS or in situ IR track intermediate formation. For example, competing pathways in cyclization (e.g., via α,β-unsaturated ketones vs. hydrazones) are controlled by adjusting temperature and stoichiometry. Quenching reactive intermediates (e.g., with malononitrile) minimizes side reactions .

Q. How are photophysical properties of this compound exploited in materials science?

Solvatochromic shifts in emission spectra (e.g., bathochromic shifts in polar solvents) inform applications in optoelectronics. Time-resolved fluorescence studies quantify excited-state lifetimes, guiding the design of light-harvesting materials .

Methodological Resources

- Structural Refinement : Use SHELXL for high-resolution crystallography, particularly for handling twinned data .

- Synthetic Optimization : Employ Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst loading) .

- Biological Screening : Combine sigma receptor binding assays (guinea pig models) with cytotoxicity profiling in cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。